molecular formula C22H31N5O2 B2848065 1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea CAS No. 1797172-65-6

1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea

カタログ番号 B2848065
CAS番号: 1797172-65-6
分子量: 397.523
InChIキー: ZBNJQDRUDJNUBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea, also known as BPIP, is a synthetic compound that has been widely studied for its potential therapeutic applications. BPIP belongs to the class of urea derivatives and has been found to exhibit biological activity against a range of diseases, including cancer, inflammation, and neurological disorders.

作用機序

The mechanism of action of 1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is not fully understood, but it has been suggested that this compound acts by inhibiting the activity of specific enzymes or receptors that are involved in the disease process. For example, in cancer cells, this compound has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair, leading to cell death. In addition, this compound has also been found to modulate the activity of certain neurotransmitter receptors in the brain, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in various disease models. In cancer cells, this compound has been shown to induce cell death by activating apoptotic pathways and inhibiting DNA repair mechanisms. In addition, this compound has also been found to reduce inflammation by inhibiting the activity of specific enzymes and cytokines that are involved in the inflammatory response. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

One of the advantages of using 1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea in lab experiments is its high potency and selectivity for specific disease targets. This makes it a valuable tool for studying the underlying mechanisms of various diseases and developing new therapeutic strategies. However, one of the limitations of using this compound is its relatively high cost and limited availability, which may restrict its use in certain research settings.

将来の方向性

There are several future directions for research on 1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and its potential therapeutic targets in various diseases. Furthermore, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans, which may pave the way for its eventual use in clinical practice.

合成法

The synthesis of 1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea involves the reaction of 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylic acid with 4-butoxyphenyl isocyanate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the intermediate this compound. The intermediate is then purified by recrystallization to obtain the final product, this compound.

科学的研究の応用

1-(4-Butoxyphenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, this compound has also been studied for its anti-inflammatory properties and its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

1-(4-butoxyphenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-3-4-15-29-20-8-6-19(7-9-20)24-22(28)23-16-18-11-13-27(14-12-18)21-10-5-17(2)25-26-21/h5-10,18H,3-4,11-16H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNJQDRUDJNUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。